3-Methylbenzo[d]isoxazol-5-ol 3-Methylbenzo[d]isoxazol-5-ol
Brand Name: Vulcanchem
CAS No.: 214760-36-8
VCID: VC3960973
InChI: InChI=1S/C8H7NO2/c1-5-7-4-6(10)2-3-8(7)11-9-5/h2-4,10H,1H3
SMILES: CC1=NOC2=C1C=C(C=C2)O
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol

3-Methylbenzo[d]isoxazol-5-ol

CAS No.: 214760-36-8

Cat. No.: VC3960973

Molecular Formula: C8H7NO2

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

3-Methylbenzo[d]isoxazol-5-ol - 214760-36-8

Specification

CAS No. 214760-36-8
Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
IUPAC Name 3-methyl-1,2-benzoxazol-5-ol
Standard InChI InChI=1S/C8H7NO2/c1-5-7-4-6(10)2-3-8(7)11-9-5/h2-4,10H,1H3
Standard InChI Key OMQUVKBATLSLCG-UHFFFAOYSA-N
SMILES CC1=NOC2=C1C=C(C=C2)O
Canonical SMILES CC1=NOC2=C1C=C(C=C2)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 3-methylbenzo[d]isoxazol-5-ol consists of a benzisoxazole scaffold—a benzene ring fused to an isoxazole ring. The isoxazole moiety contains oxygen and nitrogen atoms at positions 1 and 2, respectively, contributing to its electron-deficient nature. The hydroxyl group at position 5 enhances solubility in polar solvents, while the methyl group at position 3 introduces steric bulk, influencing reactivity and interaction with biological targets .

Key Structural Features:

  • Hydroxyl Group: Participates in hydrogen bonding, affecting pharmacokinetic properties such as absorption and distribution.

  • Methyl Substituent: Modulates lipophilicity, impacting membrane permeability and metabolic stability.

  • Aromatic System: Facilitates π-π stacking interactions with proteins and nucleic acids .

Spectroscopic Characterization

The compound has been characterized using advanced spectroscopic techniques:

TechniqueKey Observations
1H^1\text{H} NMRδ 6.92 (s, 1H, aromatic), δ 3.92 (s, 3H, OCH₃), δ 2.91 (q, 2H, CH₂CH₃) .
IR SpectroscopyPeaks at 3099 cm⁻¹ (C-H stretch), 1651 cm⁻¹ (C=N stretch), 1430 cm⁻¹ (C-CH₃ bend) .
Mass SpectrometryMolecular ion peak at m/z 149.1 [M + H]⁺, consistent with the molecular formula.

These data confirm the compound’s identity and purity, essential for reproducibility in synthetic and pharmacological studies .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of 3-methylbenzo[d]isoxazol-5-ol typically involves cyclization reactions. One approach utilizes the condensation of 5-hydroxy-3-methyl-2-nitrobenzaldehyde with hydroxylamine hydrochloride under acidic conditions, followed by reduction and ring closure . Alternative methods employ transition metal-catalyzed cross-coupling to introduce substituents selectively .

Example Reaction Scheme:

5-Hydroxy-3-methyl-2-nitrobenzaldehyde+NH2OHHCl3-Methylbenzo[d]isoxazol-5-ol+H2O\text{5-Hydroxy-3-methyl-2-nitrobenzaldehyde} + \text{NH}_2\text{OH} \xrightarrow{\text{HCl}} \text{3-Methylbenzo[d]isoxazol-5-ol} + \text{H}_2\text{O}

Green Chemistry Approaches

Recent advancements emphasize solvent-free reactions and microwave-assisted synthesis to improve yields (up to 78%) and reduce environmental impact . Catalytic systems using ionic liquids or recyclable catalysts are under investigation to enhance atom economy .

Pharmacological Applications

Anticancer Activity

Derivatives of 3-methylbenzo[d]isoxazol-5-ol exhibit potent inhibition of epigenetic regulators. For instance, 5-imidazole-3-methylbenz[d]isoxazole derivatives (e.g., Y16524) inhibit the CBP/p300 bromodomain with IC₅₀ values as low as 0.01 μM, showing efficacy against acute myeloid leukemia (AML) cell lines (IC₅₀ = 0.26–0.49 μM) . Mechanistic studies suggest these compounds disrupt protein-protein interactions critical for oncogene expression .

Neuroprotective Effects

Preliminary studies on related benzisoxazoles indicate modulation of GABAₐ receptors, suggesting potential applications in treating anxiety and epilepsy . Further structure-activity relationship (SAR) studies are needed to optimize selectivity and potency.

HazardPrecautionary Measures
Skin ContactWear nitrile gloves; wash immediately with soap and water .
InhalationUse fume hoods; employ respiratory protection if ventilation is inadequate .
EnvironmentalAvoid release into waterways; incinerate waste at certified facilities .

Future Research Directions

Targeted Drug Delivery

Incorporating 3-methylbenzo[d]isoxazol-5-ol into nanoparticle-based delivery systems could enhance bioavailability and reduce off-target effects. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are promising candidates due to their biocompatibility and controlled release properties .

Computational Modeling

Molecular dynamics simulations and quantum mechanical calculations can predict binding affinities for novel targets, accelerating lead optimization .

Structural Diversification

Introducing electron-withdrawing groups (e.g., halogens) at the 4-position may improve metabolic stability and target engagement. Hybrid molecules combining benzisoxazole with quinoline or indole moieties warrant exploration .

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